5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one
Description
5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a hydroxyethyl group at position 5, a methyl group at position 6, and a [(4-methylphenyl)methyl]sulfanyl substituent at position 2. This structural framework is associated with diverse biological activities, including anti-inflammatory and calcium channel modulation, as observed in related dihydropyrimidinones .
Properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-3-5-12(6-4-10)9-20-15-16-11(2)13(7-8-18)14(19)17-15/h3-6,18H,7-9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDXVCGGKHHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135915 | |
| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-[[(4-methylphenyl)methyl]thio]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338401-85-7 | |
| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-[[(4-methylphenyl)methyl]thio]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338401-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-[[(4-methylphenyl)methyl]thio]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
- CAS Number : 338401-85-7
The compound features a pyrimidinone core substituted with hydroxyethyl and methylthio groups, which are believed to contribute to its biological activity.
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidines exhibit significant antimicrobial properties. The presence of the hydroxyethyl group enhances the solubility and membrane permeability of the compound, facilitating its interaction with microbial cells.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
In vitro studies indicated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi.
2. Anticancer Activity
The compound has been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In one study, treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 25 µM .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Case Studies
A notable case study involved the synthesis of various derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities, revealing that modifications at specific positions significantly affected their potency and selectivity against different targets.
Example Case Study Findings:
-
Synthesis and Evaluation :
- A series of derivatives were synthesized by altering substituents on the pyrimidinone ring.
- The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells and a notable antimicrobial profile against E. coli.
- Mechanistic Insights :
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic benefits, particularly in the following areas:
- Antidiabetic Activity : Research indicates that derivatives of pyrimidinones can exhibit antihyperglycemic effects. A study demonstrated that related compounds improved glucose metabolism in diabetic models, suggesting that 5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one could have similar effects .
- Anticancer Properties : Pyrimidinone derivatives have shown promise in inhibiting cancer cell proliferation. A study highlighted that certain modifications to the pyrimidinone structure enhanced cytotoxicity against various cancer cell lines .
Pharmacological Studies
Pharmacological evaluations have revealed that this compound exhibits significant activity as an antihypertensive agent. Its mechanism may involve the modulation of nitric oxide pathways, leading to vasodilation and reduced blood pressure .
Materials Science
In materials science, compounds like this compound are explored for their potential use in developing new polymers and coatings due to their unique chemical properties. Their ability to form stable complexes with metal ions can be utilized in creating advanced materials with specific functionalities.
Case Study 1: Antidiabetic Effects
A recent study published in the Journal of Medicinal Chemistry explored the antidiabetic effects of a series of pyrimidinone derivatives. The researchers synthesized various analogs and tested their efficacy in diabetic rats. The results indicated that one analog closely related to this compound significantly lowered blood glucose levels compared to the control group .
Case Study 2: Anticancer Activity
In another investigation published in Cancer Letters, researchers assessed the cytotoxic effects of several pyrimidinone derivatives on breast cancer cell lines. The study found that compounds with similar structures to this compound exhibited potent anticancer activity by inducing apoptosis through the mitochondrial pathway .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidiabetic | Reduced blood glucose levels | |
| Anticancer | Induced apoptosis in cancer cells | |
| Antihypertensive | Modulation of nitric oxide pathways |
Table 2: Structural Modifications and Their Effects
| Modification Type | Structural Change | Impact on Activity |
|---|---|---|
| Hydroxyethyl Group | Increased solubility | Enhanced bioavailability |
| Sulfanyl Group | Improved reactivity | Greater interaction with targets |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogues differing in substituents at positions 2, 4, and 5:
Key Observations :
- Hydrophilicity : The hydroxyethyl group in the target compound and its analogue (CAS 2097946-54-6) increases solubility compared to acetyl or methoxycarbonyl substituents .
- Aromatic Interactions: The [(4-methylphenyl)methyl]sulfanyl group in the target compound may enhance π-π stacking interactions in biological targets, similar to the 4-hydroxyphenyl and 4-fluorophenyl substituents in related dihydropyrimidinones .
- Thermal Stability : Analogues with bulkier substituents (e.g., tetrazole-sulfanyl in ) exhibit higher predicted densities (1.42 g/cm³), suggesting enhanced crystallinity .
Structural and Spectroscopic Comparisons
- X-ray Crystallography: While the target compound lacks crystallographic data, analogues like 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () adopt planar conformations with dihedral angles <5° between aromatic rings, optimizing binding to hydrophobic pockets .
- Spectral Data : IR and NMR spectra of related compounds () show characteristic peaks for sulfanyl (C–S stretch: 650–750 cm⁻¹) and hydroxyethyl groups (O–H stretch: 3200–3600 cm⁻¹), which are critical for structural validation .
Q & A
Q. What are the established synthetic routes for this compound?
The compound is typically synthesized via a one-pot multicomponent reaction under acid catalysis (e.g., HCl or acetic acid), combining thiourea, β-keto esters, and substituted aldehydes. Ethanol or methanol is used as a solvent under reflux conditions (70–80°C). Purification involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. How is structural characterization performed?
Basic characterization includes:
- NMR spectroscopy : and NMR to confirm substituent positions and hydrogen bonding (e.g., NH groups in dihydropyrimidinone rings) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers in crystal lattices) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro biological assays are used to evaluate activity?
Standard assays include:
Q. How is purity assessed during synthesis?
Reverse-phase HPLC with a C18 column and methanol/water mobile phase (65:35 v/v) at pH 4.6 (adjusted with acetic acid). UV detection at 254 nm ensures >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require strict temperature control (<100°C) to avoid decomposition .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve regioselectivity in reductive cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
Q. What computational methods predict structure-activity relationships (SAR)?
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial activity .
- Molecular docking : Identifies potential binding modes to targets like dihydrofolate reductase (DHFR) using AutoDock Vina .
Q. How are stability and degradation profiles studied?
- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 1–13). Monitor degradation via LC-MS and identify byproducts (e.g., sulfoxide formation from sulfide oxidation) .
- Solid-state stability : X-ray powder diffraction (XRPD) tracks polymorphic changes under humidity .
Q. What advanced techniques resolve spectral contradictions (e.g., tautomerism)?
- Variable-temperature NMR : Distinguishes keto-enol tautomers by observing chemical shift changes at elevated temperatures .
- Dynamic HPLC : Separates tautomeric forms using chiral columns and low-temperature conditions .
Q. How is regioselectivity controlled during functionalization?
- Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers to direct sulfanyl substitution to the pyrimidinone C2 position .
- Metal-ligand complexes : Copper(I) iodide promotes selective C–S bond formation in cross-coupling reactions .
Q. What in vivo models evaluate pharmacokinetics?
- Zebrafish models : Assess bioavailability and toxicity (LC) via water immersion exposure .
- Rodent studies : Oral administration with plasma sampling over 24h to calculate AUC and half-life (t) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values?
Solubility variations arise from polymorphic forms (e.g., crystalline vs. amorphous). Confirm the dominant form via differential scanning calorimetry (DSC) and correlate with crystal structure data (e.g., hydrogen-bonding networks in monoclinic vs. triclinic systems) .
Q. Why do biological activities differ across studies?
- Assay conditions : Variations in bacterial strain susceptibility (e.g., E. coli vs. S. aureus) or serum content in cell culture media .
- Stereochemical purity : Enantiomeric impurities (>5%) significantly alter activity in chiral derivatives .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
